
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, along with a 1,2,3-triazole ring, a type of heterocyclic compound . The compound also includes a bromine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzamide group, a 1,2,3-triazole ring, a bromine atom, and a methyl group . Unfortunately, the specific 3D structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with bromo, benzamide, and triazole functionalities have been synthesized and characterized for various purposes, including the development of pharmaceutical agents and materials science. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been explored, demonstrating the potential for creating metal complexes with specific chemical properties (Binzet et al., 2009).
Medicinal Chemistry Applications
Bromo and benzamide derivatives have been investigated for their potential medicinal properties, including antimicrobial and anticonvulsant activities. Although these studies do not directly mention the specific compound, they highlight the relevance of bromo and benzamide functionalities in drug discovery. For instance, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, suggesting the utility of these scaffolds in developing new therapeutic agents (Abunada et al., 2008).
Chemical Synthesis and Building Blocks
Compounds featuring bromo, benzamide, and triazole groups are often used as intermediates or building blocks in organic synthesis, enabling the construction of more complex molecules. For example, the synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides has been reported, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Saeed & Rafique, 2013).
Supramolecular Chemistry
The structural motifs present in bromo, benzamide, and triazole derivatives lend themselves to studies in supramolecular chemistry, where the formation of complex structures through non-covalent interactions is of interest. For instance, N-(thiazol-2-yl)benzamide derivatives have been explored as a new series of supramolecular gelators, examining the role of methyl functionality and S⋯O interaction (Yadav & Ballabh, 2020).
Wirkmechanismus
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. The bromine atom could potentially form a halogen bond with a suitable acceptor in the target protein, contributing to the binding affinity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on various factors such as its chemical structure, solubility, and stability. The presence of the bromine atom might influence these properties, as halogens are often used in drug design to improve potency, selectivity, or metabolic stability .
Eigenschaften
IUPAC Name |
2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-8-7-16-18-19)17-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATYKSOOTXPNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

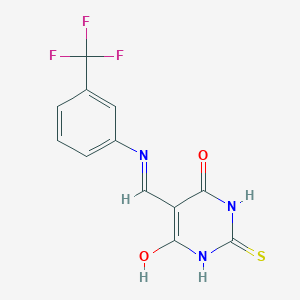
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2531831.png)
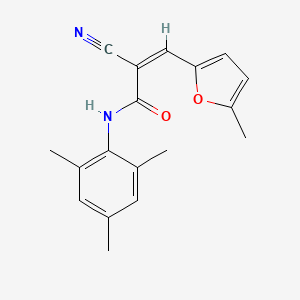
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2531834.png)
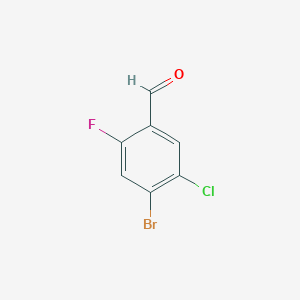
![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

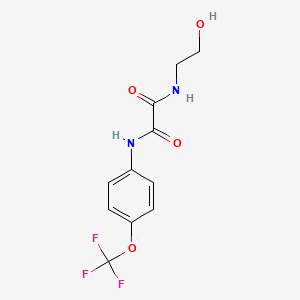
![(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2531846.png)

![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)
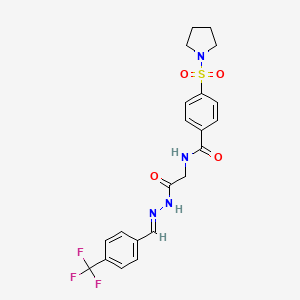
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B2531852.png)